Cas no 160579-74-8 ((R)-(1,3-Oxathiolan-2-yl)methanol)

(R)-(1,3-Oxathiolan-2-yl)methanol structure
160579-74-8 structure
商品名:(R)-(1,3-Oxathiolan-2-yl)methanol
CAS番号:160579-74-8
MF:C4H8O2S
メガワット:120.17012
CID:1090929
PubChem ID:46244896

(R)-(1,3-Oxathiolan-2-yl)methanol 化学的及び物理的性質

名前と識別子

    • (R)-(1,3-Oxathiolan-2-yl)methanol
    • [(2R)-1,3-oxathiolan-2-yl]methanol
    • SCHEMBL1088263
    • CS-0447677
    • A921878
    • 160579-74-8
    • (R)-2-HYDROXYMETHYL-1,3-OXATHIOLANE
    • MDL: MFCD17926432
    • インチ: InChI=1S/C4H8O2S/c5-3-4-6-1-2-7-4/h4-5H,1-3H2/t4-/m1/s1
    • InChIKey: CHFYSOCPHBZWAG-SCSAIBSYSA-N
    • ほほえんだ: OC[C@@H]1OCCS1

計算された属性

  • せいみつぶんしりょう: 120.02450067g/mol
  • どういたいしつりょう: 120.02450067g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 7
  • 回転可能化学結合数: 1
  • 複雑さ: 57.7
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 0
  • トポロジー分子極性表面積: 54.8Ų

(R)-(1,3-Oxathiolan-2-yl)methanol セキュリティ情報

  • ちょぞうじょうけん:(BD265274)

(R)-(1,3-Oxathiolan-2-yl)methanol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A449039813-1g
(R)-2-Hydroxymethyl-1,3-oxathiolane
160579-74-8 97%
1g
658.90 USD 2021-06-15
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7350-1G
(R)-(1,3-Oxathiolan-2-yl)methanol
160579-74-8 95%
1g
¥ 3,445.00 2023-04-03
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7350-100mg
(R)-(1,3-Oxathiolan-2-yl)methanol
160579-74-8 95%
100mg
¥864.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7350-1g
(R)-(1,3-Oxathiolan-2-yl)methanol
160579-74-8 95%
1g
¥3444.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7350-1.0g
(R)-(1,3-Oxathiolan-2-yl)methanol
160579-74-8 95%
1.0g
¥3444.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7350-10g
(R)-(1,3-Oxathiolan-2-yl)methanol
160579-74-8 95%
10g
¥17226.0 2024-04-23
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7350-10.0g
(R)-(1,3-Oxathiolan-2-yl)methanol
160579-74-8 95%
10.0g
¥17226.0000 2024-07-24
Ambeed
A231822-1g
(R)-(1,3-Oxathiolan-2-yl)methanol
160579-74-8 97%
1g
$780.0 2025-02-26
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7350-500.0mg
(R)-(1,3-Oxathiolan-2-yl)methanol
160579-74-8 95%
500.0mg
¥2297.0000 2024-07-24
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBLJ7350-5G
(R)-(1,3-Oxathiolan-2-yl)methanol
160579-74-8 95%
5g
¥ 10,335.00 2023-04-03

(R)-(1,3-Oxathiolan-2-yl)methanol 関連文献

(R)-(1,3-Oxathiolan-2-yl)methanolに関する追加情報

Introduction to (R)-(1,3-Oxathiolan-2-yl)methanol (CAS No. 160579-74-8)

(R)-(1,3-Oxathiolan-2-yl)methanol, identified by the Chemical Abstracts Service Number (CAS No.) 160579-74-8, is a significant compound in the field of pharmaceutical chemistry and bioorganic synthesis. This chiral alcohol, characterized by its oxathiolane ring structure, has garnered attention due to its versatile applications in drug development and molecular recognition. The stereochemistry of this compound, particularly the (R)-configuration, plays a crucial role in determining its biological activity and interactions with biological targets.

The< strong>1,3-oxathiolan-2-yl moiety is a key structural feature that contributes to the unique chemical properties of this compound. This heterocyclic ring system incorporates sulfur and oxygen atoms, which are known for their ability to form stable hydrogen bonds and participate in various coordination interactions. These characteristics make (R)-(1,3-Oxathiolan-2-yl)methanol a valuable building block for designing molecules with specific binding affinities and selectivity.

In recent years, there has been a growing interest in the development of chiral auxiliaries and ligands for asymmetric synthesis. The< strong>R-(1,3-Oxathiolan-2-yl)methanol has been explored as a potential chiral auxiliary in the synthesis of enantiomerically pure compounds. Its ability to induce high enantioselectivity in catalytic reactions has made it a subject of extensive research. For instance, studies have demonstrated its utility in transition-metal-catalyzed reactions, where it serves as an effective ligand for achieving high yields of enantiomerically enriched products.

The pharmaceutical industry has also shown considerable interest in this compound due to its potential as an intermediate in the synthesis of active pharmaceutical ingredients (APIs). The< strong>oxathiolane scaffold is found in several bioactive molecules, and modifications to this core structure have led to the discovery of novel therapeutic agents. Researchers have leveraged the reactivity of (R)-(1,3-Oxathiolan-2-yl)methanol to develop new synthetic routes for complex drug molecules. These efforts have resulted in the identification of promising candidates for further preclinical and clinical evaluation.

One of the most compelling aspects of (R)-(1,3-Oxathiolan-2-yl)methanol is its role in drug design and discovery. The compound's ability to act as a chiral scaffold allows for the creation of molecules with tailored biological activities. For example, derivatives of this compound have been investigated for their potential as kinase inhibitors, protease inhibitors, and other therapeutic agents targeting various diseases. The stereochemical purity provided by the (R)-configuration ensures that these derivatives exhibit predictable pharmacokinetic profiles and reduced side effects.

The< strong>CAS No. 160579-74-8 designation provides a unique identifier for this compound, facilitating its use in scientific literature and patent applications. This standardized nomenclature ensures that researchers worldwide can accurately reference and utilize this compound in their studies. The availability of high-quality synthetic methods for (R)-(1,3-Oxathiolan-2-yl)methanol has further enhanced its accessibility for industrial applications.

In conclusion, (R)-(1,3-Oxathiolan-2-yl)methanol is a versatile and highly functional compound with significant implications in pharmaceutical chemistry and bioorganic synthesis. Its unique structural features and stereochemical properties make it an invaluable tool for designing novel therapeutic agents. As research continues to uncover new applications for this compound, its importance in drug development is likely to grow even further.

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